(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
The compound "(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone" features a benzotriazole core linked via a methanone bridge to a 4-((4-methoxyphenyl)sulfonyl)piperidine moiety. Benzotriazoles are known for their versatile roles in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids, while sulfonylpiperidine derivatives are common in kinase inhibitors and protease antagonists due to their ability to engage in hydrogen bonding and hydrophobic interactions . The 4-methoxyphenyl sulfonyl group may enhance solubility and metabolic stability compared to unsubstituted sulfonamides.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-27-14-3-5-15(6-4-14)28(25,26)16-8-10-23(11-9-16)19(24)13-2-7-17-18(12-13)21-22-20-17/h2-7,12,16H,8-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGYLIHTLJVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of recent literature.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through copper-catalyzed reactions. The key steps include:
- Formation of Triazole : The triazole moiety is synthesized via a click reaction between azides and alkynes.
- Piperidine Derivative : The piperidine ring is incorporated with a sulfonyl group, enhancing the compound's bioactivity.
- Final Coupling : The final product is obtained through coupling reactions involving the triazole and piperidine derivatives.
The yield for the synthesis can reach up to 86% under optimized conditions .
Antimicrobial Activity
Research indicates that derivatives of the triazole ring exhibit significant antimicrobial properties. For instance, compounds related to our target molecule have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Studies have demonstrated that triazole-containing compounds possess anticancer properties. For example, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and have shown notable cytotoxicity compared to standard chemotherapeutics like cisplatin . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders. In vitro studies report significant inhibition percentages, indicating that modifications in the structure can enhance enzyme binding affinity .
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Antibacterial Study : One study evaluated a series of triazole compounds against Mycobacterium tuberculosis, where some derivatives showed promising inhibition rates comparable to established drugs .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that specific modifications in the structure led to enhanced activity against MCF-7 cells .
- Enzyme Inhibition : A recent study highlighted the potential of these compounds as dual inhibitors for AChE and urease, suggesting their role in both antimicrobial and neuroprotective strategies .
Data Table: Biological Activity Summary
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can include the formation of the triazole ring and subsequent modifications to introduce sulfonamide and piperidine functionalities. For example, similar compounds have been synthesized through reactions involving piperazine derivatives and benzotriazole precursors, leading to a variety of analogs with differing biological properties .
The compound exhibits a range of biological activities that are relevant for medicinal chemistry and pharmacology:
- Anticancer Activity : Research indicates that derivatives of benzotriazole can inhibit cancer cell proliferation. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition .
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial strains. The presence of the benzotriazole moiety is often linked to enhanced efficacy against pathogens .
- Neuroprotective Effects : Some studies suggest that benzotriazole derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized triazole derivatives on breast cancer cells (MCF-7). The most potent compound showed an IC50 value of 0.99 μM, indicating a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities, several synthesized compounds were tested against common bacterial strains. The results indicated that compounds featuring the benzotriazole structure exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Chemical Reactions Analysis
Benzotriazole Ring
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Electrophilic Substitution : The electron-deficient triazole ring undergoes regioselective substitution at the 1-position under acidic conditions (e.g., HNO₃/H₂SO₄) .
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Alkylation : Reacts with alkyl halides in the presence of K₂CO₃ to form N-alkylated derivatives .
Sulfonyl Group
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Nucleophilic Displacement : The sulfonamide group resists hydrolysis under mild acidic/basic conditions but reacts with Grignard reagents (e.g., RMgX) at elevated temperatures .
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Stability : Stable under microwave irradiation (100–150°C), enabling use in accelerated synthesis .
Methanone Bridge
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Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though this disrupts the pharmacophore .
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Condensation : Forms hydrazones with hydrazines in ethanol under reflux .
Microwave-Assisted Modifications
Microwave irradiation significantly enhances reaction efficiency for triazole-containing analogs :
| Reaction Type | Conventional Method | Microwave Method | Yield Increase |
|---|---|---|---|
| Sulfonylation | 12–24 hours, 80°C | 15–30 minutes, 120°C | 85% → 96% |
| Alkylation | 6 hours, reflux | 5–10 minutes, 150°C | 70% → 92% |
Catalytic and Solvent Effects
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Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl groups to the benzotriazole unit using Pd(PPh₃)₄ .
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Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates for sulfonamide intermediates .
Stability Under Biological Conditions
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pH Stability : Retains integrity in pH 2–10 buffers over 24 hours, critical for oral bioavailability .
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Metabolic Resistance : The 4-methoxyphenylsulfonyl group reduces hepatic CYP450-mediated oxidation compared to non-substituted analogs .
Comparative Reaction Data
Data from structurally related compounds highlight trends :
| Reaction | Target Compound | Analog | Reactivity |
|---|---|---|---|
| Sulfonylation | Slow (4 hours) | Fast (1 hour) | Electron-withdrawing groups accelerate |
| Triazole Alkylation | 85% yield | 92% yield | Microwave irradiation improves efficiency |
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Patent-Derived Analogues ()
The patent compound (5-tert-Butyl-2-methyl-2H-pyrazol-3-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () shares the piperidine-methanone scaffold but diverges in:
- Sulfonyl group : The patent compound uses a methanesulfonylphenyl group, which is more electron-withdrawing than the 4-methoxyphenyl sulfonyl group in the target compound. This may reduce solubility but improve binding to hydrophobic pockets .
Structural and Functional Implications
Table 1: Key Structural Differences and Hypothesized Effects
Methodological Considerations
- SHELXL (): Widely used for refining crystal structures, particularly for small molecules. The target compound’s piperidine and benzotriazole moieties would benefit from SHELXL’s robust handling of anisotropic displacement parameters .
- WinGX/ORTEP (): Essential for visualizing anisotropic thermal ellipsoids and validating geometric parameters, critical for confirming the sulfonyl-piperidine conformation .
Q & A
Q. What are the established synthetic routes for (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid derivatives with 4-((4-methoxyphenyl)sulfonyl)piperidine under coupling agents (e.g., EDC/HOBt) .
- Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Intermediate Characterization : Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., sulfonyl peaks at ~1350-1300 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzotriazole protons (δ 7.8–8.2 ppm) and piperidine sulfonyl groups (δ 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 452.12 for C₂₁H₂₁N₃O₃S) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cellular Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in derivative synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) while maintaining yields >80% .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
- Catalyst Optimization : Test Pd/C or Ni catalysts for hydrogenation steps .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl group electrophilicity) .
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Analyze binding energies (ΔG < -8 kcal/mol) .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) .
Q. How do researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with controls (e.g., staurosporine for apoptosis) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Theoretical Alignment : Cross-reference results with QSAR models to validate mechanistic hypotheses .
Q. What advanced structural characterization methods validate stereochemical and conformational properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
